molecular formula C17H19N5O2 B10987210 N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B10987210
M. Wt: 325.4 g/mol
InChI Key: WITMPFZWURFVLC-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a useful research compound. Its molecular formula is C17H19N5O2 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
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Biological Activity

N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of various kinases and its cytotoxic effects on cancer cells. This article explores its biological activity through various studies and data.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C17H25N5O
  • CAS Number : 1282102-57-1
  • Molecular Weight : 325.42 g/mol

Research indicates that this compound exhibits inhibitory activity against specific kinases, which are crucial in regulating cellular functions. The primary focus has been on its interaction with c-Met kinase, a receptor tyrosine kinase implicated in cancer progression.

Inhibitory Activity

A study evaluated several derivatives of triazolo-pyridazine compounds for their inhibitory effects on c-Met kinase and cytotoxicity against cancer cell lines. Notably, the compound demonstrated:

  • IC50 against c-Met kinase : 0.090 μM
  • Cytotoxicity against A549 (lung cancer) : IC50 = 1.06 μM
  • Cytotoxicity against MCF-7 (breast cancer) : IC50 = 1.23 μM
  • Cytotoxicity against HeLa (cervical cancer) : IC50 = 2.73 μM

These values suggest that the compound is a potent inhibitor of c-Met and exhibits significant cytotoxic effects on various cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of the compound. The presence of specific functional groups influences its biological activity:

  • Triazole Ring : Essential for binding to the kinase.
  • Pyridazine Moiety : Enhances the interaction with target proteins.
  • Alkyl Substituents : Modifications in the alkyl chain can affect solubility and bioavailability.

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay, a standard method for evaluating cell viability post-treatment with various concentrations of the compound .

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These results indicate that this compound has promising potential as an anticancer agent.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways and cell cycle arrest at the G0/G1 phase, leading to inhibited proliferation .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide exhibit significant anticancer properties. The triazole moiety is known for its role in inhibiting tumor growth and metastasis. For instance, studies have shown that derivatives of triazolo-pyridazine compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Inhibition of Protein Kinases

This compound has been studied as an inhibitor of p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cancer progression. The inhibition of this kinase can lead to reduced inflammation and tumor growth .

Case Study: Inhibition of p38 MAPK

A study demonstrated that a related compound effectively inhibited p38 MAPK activity in vitro, leading to decreased levels of pro-inflammatory cytokines in cell cultures. This suggests potential therapeutic applications in treating inflammatory diseases and cancers .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. It is hypothesized that the triazole ring contributes to the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of similar compounds in models of neurodegenerative diseases like Alzheimer's. The compounds may help mitigate oxidative stress and inflammation within neural tissues .

Case Study: Neuroprotection in Alzheimer's Models

In animal models of Alzheimer's disease, administration of related triazolo-pyridazine compounds resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential for therapeutic development .

Pesticidal Activity

This compound has been evaluated for its pesticidal properties against various agricultural pests. Its effectiveness as a pesticide can be attributed to its ability to interfere with the metabolic processes of insects .

Data Table: Pesticidal Efficacy

PestLC50 (µg/mL)
Aphids50
Whiteflies30
Spider Mites40

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-(3-methylbutyl)-3-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C17H19N5O2/c1-12(2)8-9-18-17(23)13-4-3-5-14(10-13)24-16-7-6-15-20-19-11-22(15)21-16/h3-7,10-12H,8-9H2,1-2H3,(H,18,23)

InChI Key

WITMPFZWURFVLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)OC2=NN3C=NN=C3C=C2

Origin of Product

United States

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